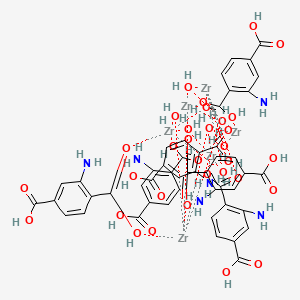
4'-C-azido-3'-deoxy-3'-fluoro-Uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine involves several key steps. One common synthetic route includes the fluorination of a precursor nucleoside, followed by azidation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and azidating agents like sodium azide (NaN3). The reactions are often carried out under controlled temperatures to ensure the stability of the intermediate compounds.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are essential for producing this compound on an industrial scale.
Analyse Chemischer Reaktionen
4’-C-azido-3’-deoxy-3’-fluoro-Uridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Wissenschaftliche Forschungsanwendungen
4’-C-azido-3’-deoxy-3’-fluoro-Uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies of RNA virus replication, providing insights into the mechanisms of viral RNA synthesis.
Wirkmechanismus
The antiviral activity of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine is primarily due to its ability to inhibit viral RNA synthesis. The compound is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase, leading to chain termination and the inhibition of viral replication. This mechanism is similar to that of other nucleoside analogues used in antiviral therapy.
Vergleich Mit ähnlichen Verbindungen
4’-C-azido-3’-deoxy-3’-fluoro-Uridine can be compared with other nucleoside analogues such as:
4’-C-azido-2’-deoxy-2’-fluoro-beta-D-arabinouridine: Similar in structure but with different stereochemistry and potentially different biological activity.
4’-C-azido-3’-deoxy-3’-fluorocytidine: Another nucleoside analogue with a cytidine base instead of uridine, which may affect its antiviral properties.
4’-C-Fluoro-uridine: Lacks the azido group, which may result in different chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H10FN5O5 |
|---|---|
Molekulargewicht |
287.20 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
ISWXDJFQYOARQG-JVZYCSMKSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)


![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)

![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)





